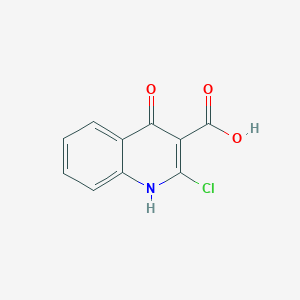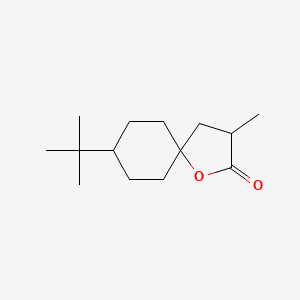
4-Bromo-2,5-dimethylpyridine hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-Bromo-2,5-dimethylpyridine hydrochloride: is a chemical compound with the molecular formula C7H9BrClN. It is a derivative of pyridine, where the pyridine ring is substituted with a bromine atom at the 4-position and two methyl groups at the 2- and 5-positions. The hydrochloride salt form enhances its solubility in water, making it useful in various chemical reactions and applications .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 4-Bromo-2,5-dimethylpyridine hydrochloride typically involves the bromination of 2,5-dimethylpyridine. The reaction is carried out using bromine in the presence of a suitable solvent like acetic acid. The resulting 4-Bromo-2,5-dimethylpyridine is then converted to its hydrochloride salt by treatment with hydrochloric acid .
Industrial Production Methods: In an industrial setting, the production of this compound follows a similar synthetic route but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance efficiency and scalability .
Analyse Chemischer Reaktionen
Types of Reactions: 4-Bromo-2,5-dimethylpyridine hydrochloride undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation Reactions: The methyl groups can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction Reactions: The pyridine ring can be reduced to form piperidine derivatives.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include sodium amide or thiourea, typically carried out in polar solvents like dimethylformamide (DMF).
Oxidation Reactions: Reagents such as potassium permanganate or chromium trioxide are used under acidic conditions.
Reduction Reactions: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) is employed.
Major Products Formed:
Substitution Reactions: Products include 4-amino-2,5-dimethylpyridine or 4-thio-2,5-dimethylpyridine.
Oxidation Reactions: Products include 4-bromo-2,5-dimethylpyridine-3-carboxylic acid.
Reduction Reactions: Products include 4-bromo-2,5-dimethylpiperidine.
Wissenschaftliche Forschungsanwendungen
Chemistry: 4-Bromo-2,5-dimethylpyridine hydrochloride is used as an intermediate in the synthesis of various organic compounds. It is particularly valuable in the preparation of heterocyclic compounds and as a building block in medicinal chemistry .
Biology: In biological research, this compound is used to study the effects of brominated pyridine derivatives on biological systems. It serves as a model compound for investigating the interactions of halogenated heterocycles with biomolecules .
Medicine: It is explored for its pharmacological properties and as a precursor in the synthesis of pharmaceutical agents .
Industry: In the industrial sector, this compound is used in the manufacture of agrochemicals, dyes, and specialty chemicals. Its reactivity and versatility make it a valuable component in various industrial processes .
Wirkmechanismus
The mechanism of action of 4-Bromo-2,5-dimethylpyridine hydrochloride involves its interaction with specific molecular targets. The bromine atom and the pyridine ring play crucial roles in its reactivity. The compound can act as a nucleophile or electrophile, depending on the reaction conditions. It can form covalent bonds with target molecules, leading to various biological and chemical effects .
Molecular Targets and Pathways:
Enzymes: The compound can inhibit or activate enzymes by binding to their active sites.
Receptors: It can interact with cellular receptors, modulating signal transduction pathways.
DNA/RNA: The compound can intercalate into nucleic acids, affecting gene expression and replication.
Vergleich Mit ähnlichen Verbindungen
- 4-Bromo-3,5-dimethylpyridine hydrochloride
- 4-Bromo-2,6-dimethylpyridine hydrochloride
- 4-Bromo-2,3-dimethylpyridine hydrochloride
Comparison: 4-Bromo-2,5-dimethylpyridine hydrochloride is unique due to the specific positioning of the bromine and methyl groups on the pyridine ring. This unique structure imparts distinct reactivity and properties compared to its analogs. For example, the 2,5-dimethyl substitution pattern can influence the compound’s electronic distribution and steric effects, making it more suitable for certain chemical reactions and applications .
Eigenschaften
Molekularformel |
C7H9BrClN |
|---|---|
Molekulargewicht |
222.51 g/mol |
IUPAC-Name |
4-bromo-2,5-dimethylpyridine;hydrochloride |
InChI |
InChI=1S/C7H8BrN.ClH/c1-5-4-9-6(2)3-7(5)8;/h3-4H,1-2H3;1H |
InChI-Schlüssel |
XDDALPSMDURRNX-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC(=C(C=N1)C)Br.Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.









![Ethyl 4-amino-6-methyl-6H-pyrrolo[3,4-d]pyrimidine-7-carboxylate](/img/structure/B11883444.png)



![4-chloro-N-[(1-methylimidazol-2-yl)methyl]aniline](/img/structure/B11883459.png)
![(8'R)-Octahydro-1'H-spiro[[1,3]dioxolane-2,2'-naphthalene]-8'-carbonitrile](/img/structure/B11883466.png)
![10-Methoxy-2,3,4,6,7,11b-hexahydro-1H-pyrazino[2,1-a]isoquinoline](/img/structure/B11883475.png)
